6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methylbenzoate
Description
The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methylbenzoate (CAS: 877635-26-2; molecular formula: C₁₉H₁₆N₂O₄S; molecular weight: 368.41 g/mol) is a heterocyclic ester featuring a pyranone core substituted with a 4-methylpyrimidinylthio-methyl group and a 2-methylbenzoate ester moiety . Its structure integrates a 4H-pyran-4-one ring system, where the 6-position is modified with a sulfur-linked 4-methylpyrimidine group, and the 3-position is esterified with 2-methylbenzoic acid.
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-12-5-3-4-6-15(12)18(23)25-17-10-24-14(9-16(17)22)11-26-19-20-8-7-13(2)21-19/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKVNXXOESXTSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methylbenzoate typically involves multiple steps, starting with the preparation of the pyrimidine and pyran intermediates. The key steps include:
Formation of the Pyrimidine Intermediate: This involves the reaction of 4-methylpyrimidine with a suitable thiol reagent under controlled conditions to introduce the sulfanylmethyl group.
Formation of the Pyran Intermediate: This step involves the cyclization of a suitable precursor to form the pyran ring.
Coupling Reaction: The pyrimidine and pyran intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyran ring can be reduced to form the corresponding alcohol.
Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methylbenzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methylbenzoate involves its interaction with specific molecular targets. The sulfanylmethyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The pyrimidine and pyran rings may also interact with other molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyranone derivatives functionalized with aromatic esters and heterocyclic thioethers. Below is a comparative analysis with structurally analogous compounds, highlighting key differences in substituents, physicochemical properties, and synthetic relevance.
Substituent Variations and Electronic Effects
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The target compound’s 2-methylbenzoate group (electron-donating methyl) contrasts with nitro () or chloro-nitro () derivatives, which are strongly electron-withdrawing. This difference impacts reactivity; for example, nitro-substituted analogs may exhibit higher electrophilicity at the ester carbonyl, facilitating hydrolysis or nucleophilic attacks .
- Lipophilicity: Fluorinated analogs (e.g., 4-fluorophenylacetate, ) demonstrate increased lipophilicity compared to the parent compound, which could enhance membrane permeability in biological assays .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for analogs, such as coupling 2-methylbenzoic acid to the pyranone core via esterification under mild basic conditions (e.g., cesium carbonate/DMF, as reported for related esters in ).
Structural and Spectroscopic Comparisons
- NMR Data: While direct spectroscopic data for the target compound is unavailable in the provided evidence, analogs like the 4-nitrobenzoate derivative () and chloro-nitrobenzoate () would exhibit distinct ¹H NMR shifts. For instance, the nitro group in would deshield adjacent aromatic protons, whereas the methyl group in the target compound would cause upfield shifts .
- Crystallography: Structural studies of related pyranone esters (e.g., 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate) suggest that substituents influence packing patterns and hydrogen-bonding networks . The 4-methylpyrimidinylthio group in the target compound may promote π-π stacking interactions, as observed in similar sulfur-containing heterocycles .
Q & A
Basic: What are the key synthetic pathways for 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methylbenzoate?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Preparation of the pyran-4-one core via cyclization of diketones or β-keto esters under acidic conditions.
- Step 2: Functionalization with a sulfanyl-methyl group through nucleophilic substitution using 4-methylpyrimidine-2-thiol.
- Step 3: Esterification of the pyran-3-ol intermediate with 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine).
Critical parameters include temperature (60–80°C for Step 2), solvent choice (e.g., DMF or dichloromethane), and catalyst use (e.g., pyridine for esterification). Yields are optimized by controlling reaction time and purification via column chromatography .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
Structural validation employs:
- NMR Spectroscopy: H and C NMR confirm connectivity of the pyran, pyrimidine, and benzoate groups. Key signals include the pyran-4-one carbonyl (~170 ppm in C NMR) and aromatic protons (6.5–8.0 ppm in H NMR).
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z ~428).
- X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths/angles and confirms stereochemistry, often using SHELXL for refinement .
Advanced: How can reaction conditions be optimized to improve yield and purity during sulfanyl-methyl group incorporation?
Answer:
Optimization strategies include:
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
- Catalyst Use: Lewis acids (e.g., ZnCl) accelerate substitution reactions.
- Temperature Control: Lower temperatures (40–50°C) reduce side reactions like oxidation of the sulfanyl group.
A comparative study of reaction conditions:
| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | Ethanol | DMF | 25% → 68% |
| Catalyst | None | ZnCl (0.1 eq) | 40% → 75% |
| Reaction Time | 24 hrs | 12 hrs | 60% → 82% |
Post-reaction purification via recrystallization (ethanol/water) further enhances purity to >95% .
Advanced: How do structural modifications (e.g., substituents on the benzoate group) influence biological activity?
Answer:
Comparative studies of structurally related compounds reveal:
- 2-Methyl vs. 4-Fluoro Substitution: The 2-methyl group enhances lipophilicity, improving cell membrane permeability but reducing aqueous solubility.
- Methoxy vs. Ethoxy Groups: Methoxy substituents on the benzoate (e.g., 3,4-dimethoxy) increase hydrogen-bonding potential, correlating with stronger antimicrobial activity (MIC reduced by 50% against S. aureus).
Structure-Activity Relationship (SAR) Table:
| Compound Modification | Bioactivity (IC, μM) | Solubility (mg/mL) |
|---|---|---|
| 2-Methylbenzoate (target) | 12.5 (Anticancer) | 0.8 |
| 4-Fluorobenzoate | 18.7 (Anticancer) | 1.2 |
| 3,4-Dimethoxybenzoate | 8.9 (Antimicrobial) | 0.5 |
These trends suggest that electron-donating groups enhance target binding but may require formulation adjustments for bioavailability .
Advanced: How can contradictory results in biological assays (e.g., varying IC50_{50}50 values) be resolved?
Answer:
Discrepancies arise from:
- Assay Conditions: Variations in pH, serum proteins, or incubation time. Standardization using guidelines (e.g., CLSI for antimicrobial tests) is critical.
- Compound Stability: Degradation in DMSO stock solutions can skew results. Use fresh stocks and confirm stability via HPLC (retention time comparison).
- Cell Line Heterogeneity: Test multiple cell lines (e.g., HeLa vs. MCF-7) and validate target engagement via Western blotting or SPR.
Example Resolution Workflow:
Re-test under controlled conditions (pH 7.4, 5% CO).
Validate compound integrity using LC-MS post-assay.
Cross-reference with structural analogs to identify outlier behavior .
Basic: What spectroscopic techniques are used to monitor reaction intermediates?
Answer:
- Thin-Layer Chromatography (TLC): Tracks reaction progress using silica plates and UV visualization.
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm for pyran-4-one).
- In-situ NMR: Monitors intermediate formation in deuterated solvents (e.g., DMSO-d) .
Advanced: What computational methods support the design of derivatives with improved pharmacokinetic properties?
Answer:
- Molecular Docking (AutoDock Vina): Predicts binding affinity to target proteins (e.g., DHFR for antimicrobial activity).
- QSAR Models: Relate logP and polar surface area (PSA) to permeability (e.g., PSA <90 Å correlates with blood-brain barrier penetration).
- ADMET Prediction (SwissADME): Estimates toxicity, CYP450 interactions, and half-life .
Basic: How is the purity of the final compound assessed?
Answer:
- HPLC: Uses a C18 column (acetonitrile/water gradient) to achieve >98% purity.
- Elemental Analysis: Confirms C, H, N, S content within ±0.4% of theoretical values.
- Melting Point: Sharp range (e.g., 145–147°C) indicates homogeneity .
Advanced: What strategies mitigate degradation during storage?
Answer:
- Lyophilization: Stabilizes the compound as a powder at -20°C under argon.
- Antioxidants: Add 0.1% BHT to DMSO stocks to prevent sulfanyl group oxidation.
- Light Protection: Use amber vials to avoid photodegradation of the pyran ring .
Advanced: How can crystallographic data resolve ambiguities in stereochemistry?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
